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molecular formula C9H20O2 B8362410 4-Isopentyloxy butanol

4-Isopentyloxy butanol

Cat. No. B8362410
M. Wt: 160.25 g/mol
InChI Key: JAUSEOYIDXDKLA-UHFFFAOYSA-N
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Patent
US04025641

Procedure details

6.1 cc (0.0636 mol) of phosphoric tribromide are added dropwise at 0° over the course of 20 minutes and while stirring, to a solution of 27.5 g (0.172 mol) of 4-isopentyloxy-butanol (production: see Example 15) and 1.36 g (0.0172 mol) of pyridine in 150 cc of absolute chloroform. The cooling bath is removed, the mixture is then heated to 60° for 1 hour and stirred at this temperature for 18 hours. The reaction mixture is poured into ice-cold sodium bicarbonate solution, the chloroform phase is removed in a separating funnel, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and evaporated. The residue is filtered with hexane/ethyl acetate (98:2) on silica gel. The evaporated filtrate is fractionally distilled and pure 1-bromo-4-isopentyloxy-butane is obtained. B.P.: 96°-97°/12 mm Hg.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[CH2:6]([O:11][CH2:12][CH2:13][CH2:14][CH2:15]O)[CH2:7][CH:8]([CH3:10])[CH3:9].N1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:3][CH2:15][CH2:14][CH2:13][CH2:12][O:11][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
C(CC(C)C)OCCCCO
Name
Quantity
1.36 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated to 60° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into ice-cold sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the chloroform phase is removed in a separating funnel
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The residue is filtered with hexane/ethyl acetate (98:2) on silica gel
DISTILLATION
Type
DISTILLATION
Details
The evaporated filtrate is fractionally distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCCCCOCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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